molecular formula C11H7BrClNO B12096525 5-Bromo-2-(3-chlorophenoxy)pyridine

5-Bromo-2-(3-chlorophenoxy)pyridine

Cat. No.: B12096525
M. Wt: 284.53 g/mol
InChI Key: NZBVVPHFPDZGMW-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-chlorophenoxy)pyridine: is an organic compound with the molecular formula C11H7BrClNO It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a 3-chlorophenoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-chlorophenoxy)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-5-chloropyridine and 3-chlorophenol.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Procedure: The 2-bromo-5-chloropyridine is reacted with 3-chlorophenol under reflux conditions, facilitating the nucleophilic substitution reaction to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 5-Bromo-2-(3-chlorophenoxy)pyridine can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine or the pyridine ring.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-2-(3-chlorophenoxy)pyridine is used as a building block for the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.

Biology

In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. It may serve as a ligand in binding studies or as a precursor for bioactive molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be modified to develop new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-chlorophenoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and chlorophenoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloropyridine: Similar in structure but lacks the phenoxy group.

    2-(3-Chlorophenoxy)pyridine: Similar but without the bromine atom.

    5-Bromo-2-pyridinecarbonitrile: Contains a nitrile group instead of the phenoxy group.

Uniqueness

5-Bromo-2-(3-chlorophenoxy)pyridine is unique due to the presence of both bromine and chlorophenoxy groups, which confer distinct chemical properties

Properties

Molecular Formula

C11H7BrClNO

Molecular Weight

284.53 g/mol

IUPAC Name

5-bromo-2-(3-chlorophenoxy)pyridine

InChI

InChI=1S/C11H7BrClNO/c12-8-4-5-11(14-7-8)15-10-3-1-2-9(13)6-10/h1-7H

InChI Key

NZBVVPHFPDZGMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=NC=C(C=C2)Br

Origin of Product

United States

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